Estrogen Receptor Binding Affinity Divergence
The E-isomer (cis-configuration) of tamoxifen and its analogs exhibits over 100-fold lower binding affinity for both ERα and ERβ compared to the Z-isomer (trans-configuration, ICI 46474). Functional assays further reveal that Z-tamoxifen acts as an ER antagonist, whereas E-tamoxifen behaves as an ER agonist, underscoring the critical pharmacological divergence between isomers [1].
| Evidence Dimension | Estrogen receptor (ERα/ERβ) binding affinity |
|---|---|
| Target Compound Data | E-isomer: >100-fold lower affinity relative to Z-isomer; functional activity: ER agonist |
| Comparator Or Baseline | Z-tamoxifen (ICI 46474): high ER affinity; functional activity: ER antagonist |
| Quantified Difference | >100-fold difference in binding affinity |
| Conditions | ER binding assay and functional reporter gene assays as described in PMID: 27936002 |
Why This Matters
This massive affinity gap means the E-isomer cannot substitute for Z-tamoxifen in any ER-dependent pharmacological study and must be precisely quantified as a distinct impurity in drug products.
- [1] Kumar A, et al. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLoS One. 2016;11(12):e0167240. View Source
